![molecular formula C9H10N2O2 B14166905 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone CAS No. 51460-33-4](/img/structure/B14166905.png)
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is known for its unique structure, which includes an acetyl group and an aminopyridine moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with ammonia under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical and biological properties.
2-Acetylpyridine: While it shares the acetyl group, the absence of the amino group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone, a compound with a pyridine ring structure, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C₈H₈N₂O, with a molecular weight of 152.16 g/mol. The compound features an acetyl group and an amino group on the pyridine ring, which are critical for its reactivity and biological activity.
Synthesis Methods:
Several synthetic routes have been reported for this compound, typically involving the reaction of 3-aminopyridine with acetylating agents such as acetic anhydride or acetyl chloride. The following table summarizes some common synthesis methods:
Method | Reagents | Yield (%) |
---|---|---|
Acetic Anhydride | 3-Aminopyridine + Acetic Anhydride | 70% |
Acetyl Chloride | 3-Aminopyridine + Acetyl Chloride | 65% |
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have shown minimum inhibitory concentration (MIC) values as low as 0.025 mg/mL against these pathogens .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property has implications for its use in preventing diseases related to oxidative damage .
- Neuroprotective Effects : Studies indicate that this compound may interact with neurotransmitter systems, potentially offering protective effects in neurodegenerative diseases .
Case Studies
-
Antibacterial Efficacy :
A study published in MDPI evaluated the antibacterial activity of various pyridine derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, with significant reductions in bacterial growth observed in treated cultures . -
Neuroprotective Mechanisms :
In a model of neuroinflammation, researchers found that the compound could inhibit pro-inflammatory cytokines in activated microglia, suggesting a mechanism through which it may exert neuroprotective effects . This was supported by molecular docking studies indicating potential binding to receptors involved in inflammatory responses.
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
CAS No. |
51460-33-4 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(2-acetyl-3-aminopyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-4-11-9(6(2)13)8(7)10/h3-4H,10H2,1-2H3 |
InChI Key |
WQDSTAOVQRHVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.